An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one: A Core Scaffold for Chemical Innovation
An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one: A Core Scaffold for Chemical Innovation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Dihydro-2H-thiopyran-3(4H)-one. This versatile heterocyclic ketone is a valuable building block in synthetic and medicinal chemistry. This document delves into its fundamental identifiers, physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a focus on providing practical insights and methodologies.
Core Identifiers and Physicochemical Properties
Dihydro-2H-thiopyran-3(4H)-one, systematically named thian-3-one , is a saturated six-membered ring containing a sulfur atom and a ketone functional group.[1][2] Its unique structure underpins its utility as a synthetic intermediate.
A summary of its key identifiers and properties is presented below for quick reference.
| Identifier/Property | Value | Source(s) |
| CAS Number | 19090-03-0 | [1] |
| Molecular Formula | C₅H₈OS | [1] |
| Molecular Weight | 116.18 g/mol | [1] |
| IUPAC Name | thian-3-one | [1][2] |
| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone, 3-Oxotetrahydrothiopyran | [1][3] |
| InChI | InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | [1][3] |
| InChIKey | ATAMXDLUUTYFKT-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC(=O)CSC1 | [1][4] |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 80 °C at 4 Torr | [5] |
Synthesis of Dihydro-2H-thiopyran-3(4H)-one
The synthesis of Dihydro-2H-thiopyran-3(4H)-one can be achieved through various routes. One established method involves the cyclization of precursors containing both the thiol and the keto functionalities or their synthetic equivalents. A notable synthesis starts from methyl thioglycolate and methyl-4-chlorobutyrate.[6] This approach builds the heterocyclic ring system through sequential reactions that are scalable.
The causality behind this synthetic choice lies in the ready availability of the starting materials and the robustness of the reaction sequence, making it suitable for producing multigram quantities of the target compound.
Spectroscopic Characterization
Unambiguous identification of Dihydro-2H-thiopyran-3(4H)-one relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for characterization.
| Technique | Key Data and Interpretation | Source(s) |
| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbon and the carbons adjacent to the sulfur atom. A reference in the literature points to a study by J. A. Hirsh and A. A. Jarmas for detailed assignments. | [1] |
| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak (M⁺) at m/z = 116, confirming the molecular weight. Fragmentation patterns can provide further structural insights. | [1] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of a saturated ketone is expected around 1710-1720 cm⁻¹. | [1] |
Chemical Reactivity and Synthetic Utility
The reactivity of Dihydro-2H-thiopyran-3(4H)-one is dominated by the ketone and the sulfur atom, making it a versatile intermediate for a range of chemical transformations.
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Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone (Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, CAS 29431-37-6) using oxidizing agents like hydrogen peroxide.[7][8] This transformation is crucial as it significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for derivatization. The resulting sulfone is a valuable building block for multicomponent reactions to generate diverse heterocyclic systems.[9]
-
Reduction: The ketone functionality can be reduced to a hydroxyl group using standard reducing agents such as sodium borohydride, yielding the corresponding alcohol.[8]
-
Gewald Reaction: The oxidized derivative, Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, can participate in reactions like the Gewald reaction, which is a powerful tool for the synthesis of substituted 2-aminothiophenes.[10]
Applications in Drug Discovery and Medicinal Chemistry
The Dihydro-2H-thiopyran-3(4H)-one scaffold and its derivatives are of significant interest in medicinal chemistry. The sulfur-containing heterocyclic motif is present in a number of biologically active compounds. The true value of this building block is realized in its ability to serve as a starting point for the synthesis of more complex molecules with therapeutic potential.
For instance, derivatives of the oxidized form, Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, have been investigated for their potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties.[9] In silico screening of compounds synthesized from this building block has suggested a high probability of cystinyl aminopeptidase inhibition, a target relevant to inflammatory processes.[9]
Safety and Handling
Based on aggregated GHS information, Dihydro-2H-thiopyran-3(4H)-one may be classified as a flammable liquid and vapor.[1] It is crucial for researchers to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: The compound should be stored in an inert atmosphere, in a freezer under -20°C, to ensure its stability.[5][11]
Disposal: All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Dihydro-2H-thiopyran-3(4H)-one is a foundational building block in organic synthesis with significant potential for applications in drug discovery. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an asset for chemists aiming to construct novel heterocyclic compounds. The insights and protocols detailed in this guide are intended to empower researchers to confidently and safely utilize this valuable chemical entity in their scientific endeavors.
References
-
PubChem. Dihydro-2H-thiopyran-3(4H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. National Center for Biotechnology Information. [Link]
-
ChemBK. Dihydro-2H-thiopyran-3(4H)-one. [Link]
-
Cheméo. Chemical Properties of 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0). [Link]
-
PubChemLite. Dihydro-2h-thiopyran-3(4h)-one (C5H8OS). [Link]
-
Wikidata. Dihydro-2H-pyran-3(4H)-one. [Link]
-
NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-. [Link]
-
ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]
-
ACE Biolabs. Dihydro-2H-thiopyran-3(4H)-one. [Link]
-
ResearchGate. Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]
-
NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. [Link]
-
ResearchGate. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]
-
PubChem. 2H-Pyran-3(4H)-one, dihydro-. [Link]
-
ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
DNU. Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide in gewald's chemistry. [Link]
-
ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one (1). [Link]
Sources
- 1. Dihydro-2H-thiopyran-3(4H)-one | C5H8OS | CID 140474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 [smolecule.com]
- 3. 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. PubChemLite - Dihydro-2h-thiopyran-3(4h)-one (C5H8OS) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 7. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | C5H8O3S | CID 11815935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide in gewald’s chemistry | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]
- 11. 19090-03-0|Dihydro-2H-thiopyran-3(4H)-one|BLD Pharm [bldpharm.com]
